4-(Pyrrolidine-1-sulfonyl)piperidine

Description

Systematic Nomenclature and Structural Identification

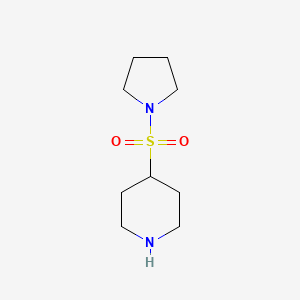

The IUPAC name 4-(pyrrolidine-1-sulfonyl)piperidine derives from its core structure: a six-membered piperidine ring (C₅H₁₁N) with a pyrrolidine-1-sulfonyl substituent (-SO₂-C₄H₈N) at the 4-position (Figure 1). The sulfonyl group bridges the two saturated heterocycles, creating a planar sulfonamide linkage that influences electronic and steric properties.

Molecular Formula : C₉H₁₈N₂O₂S

Molecular Weight : 218.32 g/mol

Key Structural Features :

- Piperidine Ring : Chair conformation with equatorial sulfonyl group placement.

- Pyrrolidine Ring : Envelope conformation, contributing to steric bulk.

- Sulfonyl Group : Polar, electron-withdrawing moiety that enhances solubility and hydrogen-bonding potential.

| Property | Value |

|---|---|

| CAS Registry Number | 898745-36-3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

| Topological Polar Surface Area | 41 Ų |

Table 1: Computational descriptors of 4-(pyrrolidine-1-sulfonyl)piperidine.

Spectroscopic characterization includes ¹H NMR (δ 1.45–1.70 ppm for piperidine protons, δ 3.20–3.50 ppm for pyrrolidine protons) and ¹³C NMR (δ 22–25 ppm for CH₂ groups, δ 50–55 ppm for N-bound carbons). The SMILES notation (C1CCN(CC1)S(=O)(=O)N2CCCC2) and InChIKey (FXNHDGVNGTVCJA-UHFFFAOYSA-N) facilitate database searches.

Historical Context of Piperidine-Pyrrolidine Hybrid Compounds

The synthesis of piperidine-pyrrolidine hybrids dates to the mid-20th century, with early methods relying on nucleophilic substitution (e.g., reaction of pyrrolidine sulfonyl chlorides with piperidine derivatives). However, these approaches suffered from low regioselectivity and harsh reaction conditions.

Modern advancements include electroreductive cyclization , which enables the formation of piperidine-pyrrolidine systems under mild, metal-free conditions. For example, imine intermediates derived from pyrrolidine sulfonamides undergo cyclization in flow microreactors, achieving yields >75%. Another breakthrough involves Lewis acid-mediated reductive hydroamination , where enynyl amines form pyrrolidine-piperidine scaffolds via 5- or 6-endo-dig cyclization (Figure 2). These methods highlight the shift toward sustainable, high-yield synthetic strategies.

Key Historical Milestones :

Significance in Heterocyclic Chemistry

Piperidine-pyrrolidine hybrids occupy a critical niche in medicinal chemistry due to their:

- Conformational Rigidity : The fused rings restrict rotational freedom, enhancing target-binding specificity.

- Bioisosteric Potential : The sulfonyl group mimics carbonyl or phosphate moieties in enzyme active sites.

- Drug-Likeness : LogP values ~0.16 align with Lipinski’s rule, favoring oral bioavailability.

Applications :

- Kinase Inhibitors : Sulfonamide-linked piperidines modulate ATP-binding pockets in kinases (e.g., TRPM8 antagonists).

- Antimicrobial Agents : Hybrids exhibit activity against Staphylococcus aureus by disrupting cell wall synthesis.

- Neurological Therapeutics : Structural analogs interact with GABA receptors, showing potential as muscle relaxants.

Recent work by Gharpure et al. (2023) demonstrated the utility of 4-(pyrrolidine-1-sulfonyl)piperidine in the total synthesis of solenopsin alkaloids, underscoring its versatility as a synthetic intermediate.

Properties

Molecular Formula |

C9H18N2O2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9/h9-10H,1-8H2 |

InChI Key |

RDNPZBRGWKNJRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine typically involves the reaction of pyrrolidine with piperidine in the presence of a sulfonylating agent. One common method is to react pyrrolidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 4-(Pyrrolidine-1-sulfonyl)piperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as a reactive site for nucleophilic displacement due to its electron-withdrawing nature. Common nucleophiles include amines, alcohols, and thiols.

Mechanistic Insight :

-

The sulfonyl group activates the adjacent carbon for nucleophilic attack via resonance stabilization of the transition state.

-

Steric hindrance from the piperidine/pyrrolidine rings influences reaction rates and regioselectivity .

Cyclization and Ring-Forming Reactions

The compound participates in intramolecular and intermolecular cyclization to generate fused or spirocyclic systems.

Key Examples:

-

Intramolecular C–H Amination :

Under Cu(I) catalysis, the piperidine nitrogen abstracts a hydrogen atom from the pyrrolidine ring, forming a six-membered transition state. This yields bicyclic sulfonamides (e.g., azabicyclo[3.3.1]nonane derivatives) with 72–85% efficiency . -

Spirocyclization with Aldehydes :

Reaction with o-salicylaldehyde under basic conditions generates Schiff base intermediates, which cyclize to form spiro[indole-piperidine] systems (57–80% yield) .

Oxidation Reactions:

-

The piperidine nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives (40–55% yield) .

-

Sulfonyl group stability: Resists oxidation under standard conditions (e.g., H₂O₂, NaIO₄) but decomposes under strong acidic oxidants (e.g., HNO₃) .

Reduction Reactions:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether (-S-) in <10% yield, indicating poor reactivity due to steric shielding.

Biological Interactions via Receptor Binding

While not a direct chemical reaction, 4-(pyrrolidine-1-sulfonyl)piperidine derivatives modulate prokineticin receptors (PKR1/PKR2), influencing G protein-coupled signaling. Key findings include:

| Biological Target | Assay System | IC₅₀ (nM) | Functional Effect |

|---|---|---|---|

| PKR1 (PROKR1) | Calcium mobilization | 120 ± 15 | Antagonism of PK1-induced signaling |

| PKR2 (PROKR2) | cAMP inhibition | 89 ± 8 | Partial inverse agonism |

Structural Determinants :

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used to study the effects of sulfonyl groups on biological activity.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrogen atoms in the pyrrolidine and piperidine rings can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares 4-(pyrrolidine-1-sulfonyl)piperidine with structurally related sulfonamide-containing piperidine and pyrrolidine derivatives:

Key Observations:

- Ring Size Impact : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered), influencing binding affinity in drug-receptor interactions .

- Sulfonyl Substituents : Aryl groups (e.g., phenyl, 4-chlorophenyl) enhance lipophilicity and metabolic stability, while amine-containing substituents (e.g., aniline) improve solubility and hydrogen-bonding capacity .

- Biological Relevance : Piperidine sulfonamides are frequently utilized in kinase inhibitors (e.g., Pks13 inhibitors in ) and ion channel modulators (e.g., UK-78,282 in ).

Comparison with Other Derivatives:

Biological Activity

4-(Pyrrolidine-1-sulfonyl)piperidine, also known as 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a pyrrolidine-1-sulfonyl group, contributing to its unique biological properties. The focus of this article is to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Characteristics

The chemical formula of 4-(Pyrrolidine-1-sulfonyl)piperidine is C₁₁H₁₈ClN₃O₂S. It appears as a white to off-white crystalline solid, soluble in water and various organic solvents. The sulfonyl group enhances its reactivity, allowing for nucleophilic substitution reactions and the formation of sulfonamide derivatives.

Synthesis

The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine typically involves several steps:

- Formation of the piperidine core through standard organic reactions.

- Introduction of the pyrrolidine sulfonyl group , often using sulfonyl chlorides in the presence of bases like triethylamine.

- Purification through crystallization or chromatography.

Microwave-assisted synthesis has been noted for improving efficiency in producing this compound.

Antimicrobial Properties

Research indicates that derivatives similar to 4-(Pyrrolidine-1-sulfonyl)piperidine exhibit significant antimicrobial activity. For instance, compounds containing piperidine and pyrrolidine structures have shown efficacy against various bacterial strains and fungal pathogens. Specific studies have demonstrated that these derivatives can inhibit the growth of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungi like Alternaria solani and Fusarium solani .

The mechanism through which 4-(Pyrrolidine-1-sulfonyl)piperidine exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with bacterial ribosomes or disrupt cell membrane integrity, leading to inhibition of protein synthesis or cell wall formation. Such interactions could position it as a promising candidate for antibiotic or antifungal therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolidine ring can lead to variations in biological activity. For example, the presence of different substituents on the pyrrolidine ring has been shown to affect antimicrobial potency significantly. This highlights the importance of optimizing the chemical structure to enhance therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of 4-(Pyrrolidine-1-sulfonyl)piperidine assessed their antimicrobial properties using an artificial inoculation technique. The results indicated that several derivatives exhibited potent activity against both bacterial and fungal pathogens, suggesting their potential use in treating infections caused by these organisms .

Case Study 2: Drug Design Applications

In drug design contexts, 4-(Pyrrolidine-1-sulfonyl)piperidine has been utilized as a scaffold for developing new pharmacological agents. Its structural features allow it to serve as a versatile building block for synthesizing compounds with targeted biological activities, including anti-inflammatory and anticancer properties .

Comparative Analysis

To better understand the uniqueness of 4-(Pyrrolidine-1-sulfonyl)piperidine compared to similar compounds, the following table summarizes key structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(1-Pyrrolidinyl)piperidine | Contains a piperidine ring | Lacks the sulfonyl group |

| 1-(Pyrrolidin-1-yl)-2-piperidinone | Contains both piperidine and pyrrolidine | Exhibits different pharmacological properties |

| 4-Amino-piperidine | Contains an amino group instead of sulfonyl | Potentially different biological activity |

The sulfonyl group present in 4-(Pyrrolidine-1-sulfonyl)piperidine is crucial for enhancing its reactivity and biological activity compared to other derivatives lacking this functional group .

Q & A

Q. What are the common synthetic routes for 4-(Pyrrolidine-1-sulfonyl)piperidine, and what methodological considerations are critical for reproducibility?

The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine derivatives typically involves sulfonylation of piperidine precursors. For example, Pfizer’s protocol for arylpiperidine derivatives uses sulfonyl chloride intermediates reacted with amines under controlled conditions (e.g., dichloromethane as a solvent and NaOH for pH adjustment) . Key considerations include:

- Reagent purity : Impurities in sulfonyl chlorides can lead to side reactions.

- Temperature control : Reactions often proceed at room temperature to avoid decomposition.

- Purification : Column chromatography or recrystallization is essential, as seen in yields ranging from 18% to 90% depending on substituents .

Q. Which analytical techniques are most reliable for characterizing 4-(Pyrrolidine-1-sulfonyl)piperidine derivatives?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry and purity. For instance, aromatic protons in 4-(2-methoxyphenyl)piperidine derivatives show distinct splitting patterns (e.g., δ 6.80–7.2 ppm for aryl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. Parent peaks (e.g., m/z 421.1) are used to validate synthesis .

- X-ray Crystallography : Tools like SHELX and WinGX are employed for structural elucidation, particularly for resolving steric effects in sulfonamide groups .

Q. What safety protocols are essential when handling 4-(Pyrrolidine-1-sulfonyl)piperidine in the laboratory?

- PPE Requirements : Wear nitrile gloves and safety goggles to avoid skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous rinses to prevent sulfonic acid formation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of 4-(Pyrrolidine-1-sulfonyl)piperidine derivatives?

- Core Modifications : Vary substituents on the pyrrolidine and piperidine rings to assess steric and electronic effects. For example, introducing electron-withdrawing groups (e.g., -Cl) enhances receptor binding affinity in sigma-1 ligands .

- In vitro Assays : Use competitive binding assays (e.g., radioligand displacement) to quantify affinity for targets like dopamine or serotonin receptors .

- In vivo Models : Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration for CNS-targeted derivatives .

Q. How should researchers address contradictions in reaction yields or purity when scaling up synthesis?

- Parameter Optimization : Adjust reaction time, solvent polarity, or catalyst loading. For instance, Pfizer’s synthesis of 4-(2-methoxyphenyl)piperidine achieved 18% yield due to steric hindrance, which was improved via stepwise temperature gradients .

- Analytical Cross-Validation : Combine HPLC purity checks (>98%) with NMR to detect trace impurities that affect biological activity .

- Batch Consistency : Document lot-specific variations in starting materials, as seen in piperidone precursors from SynQuest Laboratories .

Q. What role does 4-(Pyrrolidine-1-sulfonyl)piperidine play in stabilizing protein-protein interactions (PPIs), and how can this be experimentally validated?

- Covalent Modification : The sulfonyl group reacts with nucleophilic residues (e.g., lysine or cysteine) to stabilize PPIs. For example, 4-{[4-(pyrrolidin-1-yl)piperidin-1-yl]sulfonyl}benzaldehyde forms covalent adducts with target proteins .

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes post-modification .

- Crystallographic Validation : Co-crystallize the compound-protein complex and refine structures using SHELXL to confirm interaction sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.